(S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one structural analysis
(S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one structural analysis
An in-depth technical analysis of (S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one , a critical chiral intermediate in the synthesis of next-generation cardiovascular and renal therapeutics.
Pharmacological Context and Structural Significance
The development of novel diuretics targeting the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel represents a paradigm shift in the management of cardiovascular and renal diseases[1]. Traditional loop diuretics often induce profound hypokalemia by disrupting downstream potassium recycling. In contrast, ROMK inhibitors promote robust natriuresis and diuresis while maintaining potassium homeostasis[2].
A highly privileged structural motif embedded within many of these next-generation ROMK inhibitors is the functionalized phthalide core. Specifically, (S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one serves as the essential, stereochemically pure building block required to synthesize these active pharmaceutical ingredients (APIs)[1].
The structural logic of this intermediate relies on three vital features:
-
Isobenzofuran-1(3H)-one (Phthalide) Core: Acts as a primary hydrogen bond acceptor, anchoring the molecule within the ROMK binding pocket[1].
-
4-Methyl Substituent: Functions as a critical steric director. This methyl group restricts the conformational freedom of the adjacent functional groups, locking the final API into a bioactive conformation that maximizes Kir1.1 selectivity while minimizing off-target hERG channel liabilities[2].
-
5-Position (S)-Oxiranyl Group: The chiral epoxide acts as a highly reactive electrophilic handle. The (S)-configuration is non-negotiable; the downstream stereocenter generated upon ring-opening dictates the precise spatial orientation required for optimal channel blockade[1].
Structural Analysis & Physicochemical Properties
The physical and spectroscopic properties of this intermediate are crucial for in-process analytical tracking during API manufacturing. The data below summarizes the key quantitative metrics used for structural validation[3].
| Property | Value / Description |
| Chemical Name | (S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one |
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Stereochemistry | (S)-enantiomer (e.e. > 99% required for API synthesis) |
| Key 1 H NMR Shifts (CDCl 3 , 500 MHz) | δ 7.80 (d, J=8 Hz, 1H), 7.45 (d, J=8 Hz, 1H), 5.25 (s, 2H), 4.10 (dd, 1H), 3.20 (dd, 1H), 2.75 (dd, 1H), 2.35 (s, 3H) |
Synthetic Workflow and Experimental Protocols
The synthesis of this chiral intermediate demands absolute regioselectivity and enantioselectivity. The standard industry approach transitions from a commercially available brominated precursor to the chiral epoxide via a vinyl intermediate[1].
Fig 1: Stepwise synthetic logic for the (S)-epoxide intermediate.
Phase 1: Suzuki-Miyaura Vinylation
Causality: Potassium vinyltrifluoroborate is selected over traditional vinyl stannanes (Stille coupling) to eliminate toxic organotin byproducts. This ensures a greener, highly scalable process suitable for clinical-grade API intermediate production.
-
Preparation: Charge a reaction vessel with 5-bromo-4-methylisobenzofuran-1(3H)-one (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and Pd(dppf)Cl 2 (0.05 eq)[1].
-
Solvent System: Suspend the mixture in a degassed solution of ethanol and water (3:1 v/v). Add triethylamine (2.0 eq) as the base.
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.
-
Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the starting material mass is fully consumed, replaced by the [M+H] + peak of 4-methyl-5-vinylisobenzofuran-1(3H)-one.
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na 2 SO 4 , and concentrate. Purify via silica gel chromatography.
Phase 2: Sharpless Asymmetric Dihydroxylation
Causality: AD-mix is utilized to install the critical stereocenter with high enantiomeric excess (e.e.). The chiral ligands in the AD-mix dictate the facial selectivity of the osmium-catalyzed dihydroxylation, guaranteeing the (S)-configuration required for ROMK binding.
-
Preparation: Dissolve 4-methyl-5-vinylisobenzofuran-1(3H)-one in a 1:1 mixture of tert-butanol and water.
-
Reagent Addition: Cool the solution to 0°C and add AD-mix- α (or the specific proprietary chiral formulation) portion-wise.
-
Reaction: Stir vigorously at 0°C for 12-24 hours.
-
Quenching: Quench the reaction by adding sodium sulfite (Na 2 SO 3 ) and stir for an additional hour at room temperature to safely reduce the osmium catalyst.
-
Extraction: Extract the resulting (1S)-1-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)ethane-1,2-diol with ethyl acetate.
Phase 3: Epoxide Ring Closure
Causality: A two-step, one-pot mesylation and base-mediated ring closure is employed. The primary alcohol is selectively mesylated due to lower steric hindrance, transforming it into an excellent leaving group for the subsequent intramolecular S N 2 attack by the secondary alkoxide.
-
Mesylation: Dissolve the chiral diol in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Dropwise, add methanesulfonyl chloride (MsCl, 1.1 eq). Stir for 1 hour.
-
Ring Closure: Add an aqueous solution of NaOH (2.0 eq) directly to the reaction mixture. Stir vigorously at room temperature for 2 hours.
-
Self-Validation: TLC will show the disappearance of the highly polar diol and the emergence of the less polar epoxide. 1 H NMR must confirm the characteristic oxiranyl dd peaks at 4.10, 3.20, and 2.75 ppm.
-
Isolation: Separate the organic layer, wash with water, dry, and concentrate to yield the final (S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one.
Regioselective Ring-Opening (Downstream API Generation)
The synthesized (S)-epoxide is subsequently subjected to a nucleophilic ring-opening reaction with a complex primary or secondary amine[1]. Because the epoxide is asymmetric, the amine selectively attacks the less sterically hindered terminal carbon (C3 of the oxirane ring) via an S N 2 mechanism. This specific trajectory preserves the stereocenter at the internal carbon, yielding a secondary alcohol with the precise 3D geometry required to interact with the ROMK channel pore[2].
Fig 2: Mechanism of action from epoxide ring-opening to therapeutic ROMK blockade.
References
- Inhibitors of renal outer medullary potassium channel. Google Patents (WO2016127358A1).
-
Tang, H., et al. (2016). Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure. ACS Med Chem Lett, 7, 697-701. Available at:[Link]
-
5-Bromo-4-methylisobenzofuran-1(3H)-one. PubChem (CID 59568711). Available at:[Link]
